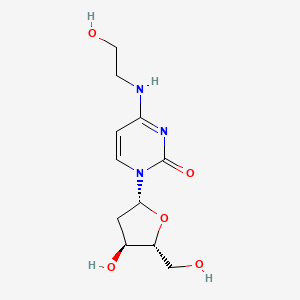
2'-Deoxy-N-(2-hydroxyethyl)cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-N-(2-hydroxyethyl)cytidine is a derivative of deoxycytidine, a nucleoside component of DNA. This compound is characterized by the substitution of a hydroxyl group at the 2’ position of the deoxyribose sugar with a hydroxyethyl group. This modification can influence the compound’s biochemical properties and its interactions within biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-(2-hydroxyethyl)cytidine typically involves the modification of deoxycytidine. One common method includes the protection of the hydroxyl groups on the deoxyribose, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The protecting groups are then removed to yield the final product.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-N-(2-hydroxyethyl)cytidine are less documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. This includes the use of automated synthesizers and large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-N-(2-hydroxyethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the hydroxyethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-N-(2-hydroxyethyl)cytidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is studied for its role in DNA replication and repair mechanisms.
Industry: The compound can be used in the production of nucleic acid-based diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-N-(2-hydroxyethyl)cytidine involves its incorporation into DNA, where it can interfere with DNA synthesis and repair. The hydroxyethyl group can affect the compound’s interaction with DNA polymerases and other enzymes involved in nucleic acid metabolism. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxycytidine: The parent compound, which lacks the hydroxyethyl modification.
5-Aza-2’-deoxycytidine: A modified nucleoside used in the treatment of myelodysplastic syndromes.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): An anticancer agent used in the treatment of various cancers.
Uniqueness
2’-Deoxy-N-(2-hydroxyethyl)cytidine is unique due to the presence of the hydroxyethyl group, which can alter its biochemical properties and interactions with enzymes. This modification can enhance its potential as a therapeutic agent by improving its stability and efficacy.
Eigenschaften
CAS-Nummer |
53213-04-0 |
|---|---|
Molekularformel |
C11H17N3O5 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
4-(2-hydroxyethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c15-4-2-12-9-1-3-14(11(18)13-9)10-5-7(17)8(6-16)19-10/h1,3,7-8,10,15-17H,2,4-6H2,(H,12,13,18)/t7-,8+,10+/m0/s1 |
InChI-Schlüssel |
FZPUAEKFEQFBAR-QXFUBDJGSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCCO)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
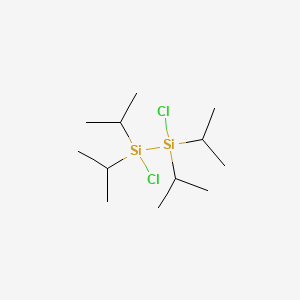
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
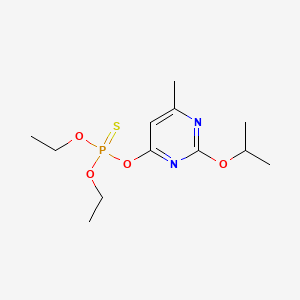

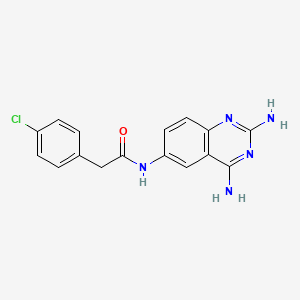
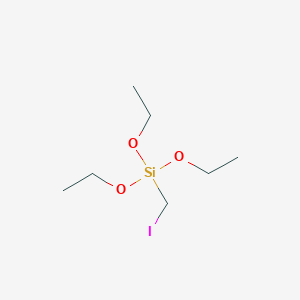
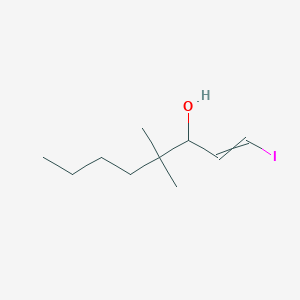
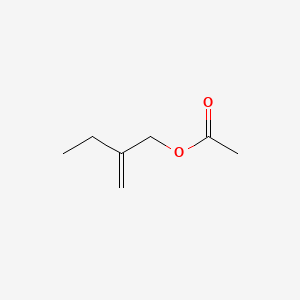
![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
